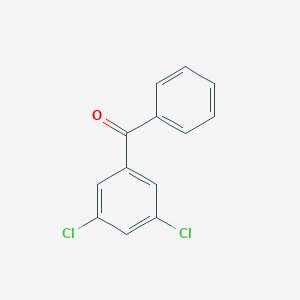

3,5-Dichlorobenzophenone

Description

A typical procedure involves reacting 3,5-dichlorobenzoyl chloride (3,5-DCBC) with benzene in the presence of AlCl₃ at 60°C, followed by extraction and purification . It is structurally characterized by two chlorine atoms at the 3- and 5-positions of one phenyl ring, with a ketone group bridging to another benzene ring.

Key applications include:

Properties

IUPAC Name |

(3,5-dichlorophenyl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOIVYIQAXETHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599580 | |

| Record name | (3,5-Dichlorophenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13395-64-7 | |

| Record name | (3,5-Dichlorophenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Positional Isomers of Dichlorobenzophenone

The position of chlorine substituents significantly impacts physical, chemical, and functional properties. Key isomers include:

Structural and Physical Properties :

- Symmetry : 4,4'-isomer exhibits higher symmetry, leading to stronger intermolecular interactions and likely higher melting points compared to asymmetric isomers like 3,5-DCBP .

- Dihedral Angles : In 3,5-DCBP derivatives, the dihedral angle between the benzoyl and benzene rings is ~48.81°, influencing crystallinity and solubility .

- Water Solubility: All dichlorobenzophenones exhibit low water solubility due to hydrophobicity, but 3,5-DCBP and its mono-chlorinated analogs (3- and 5-chlorobenzophenone) are particularly resistant to aqueous environments .

Functional Group Analogs

Compounds with similar substitution patterns but differing functional groups include:

Comparison :

- Reactivity : The ketone group in 3,5-DCBP allows for nucleophilic acyl substitution, whereas esters (e.g., 3,5-dichlorobenzoic acid methyl ester) undergo hydrolysis or transesterification .

- Electron-Withdrawing Effects : Trifluoromethyl groups in analogs enhance electron deficiency, affecting reactivity in electrophilic aromatic substitution .

Photostability and Environmental Impact

Toxicity and Allergenic Potential

- 4,4'-Dichlorobenzophenone is listed in pesticide degradation studies, indicating regulatory scrutiny .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.